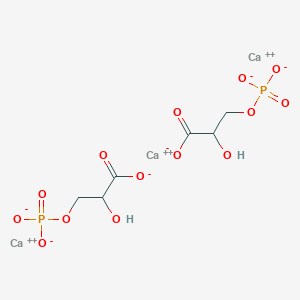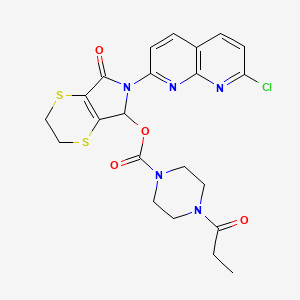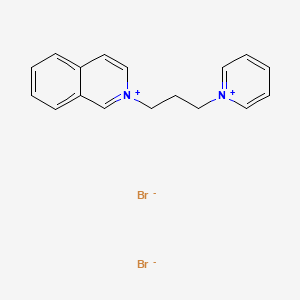![molecular formula C21H18Cl2N4O2 B13764570 N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride CAS No. 66748-27-4](/img/structure/B13764570.png)
N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride is a complex organic compound belonging to the class of fused 1,5-naphthyridines. These compounds are known for their versatile applications in synthetic organic chemistry and medicinal chemistry due to their wide range of biological activities .
準備方法
The synthesis of N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride involves several classical synthetic protocols. Some of the well-known methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Hetero-Diels-Alder Reaction: This method involves the reaction of a diene with a dienophile to form a six-membered ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
化学反応の分析
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the formation of metal complexes.
Biology: The compound has shown cytotoxicity and can bind with calf thymus DNA, making it useful in DNA-binding studies.
Medicine: It acts as a topoisomerase I inhibitor, which is significant in cancer research.
Industry: The compound is used in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride involves its interaction with topoisomerase I, an enzyme that helps in the winding and unwinding of DNA. By inhibiting this enzyme, the compound can prevent DNA replication and transcription, leading to cell death. This makes it a potential candidate for anticancer therapies .
類似化合物との比較
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride can be compared with other fused 1,5-naphthyridines such as:
7-Chloro-2-methoxy-5-phenyl(3H)1,4-benzodiazepine: This compound also exhibits biological activity but differs in its specific applications and mechanism of action.
Pyronaridine: Known for its high activity against Plasmodium species, it is used in antimalarial treatments.
The uniqueness of N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride lies in its specific structure, which allows it to interact with topoisomerase I and exhibit cytotoxicity .
特性
CAS番号 |
66748-27-4 |
|---|---|
分子式 |
C21H18Cl2N4O2 |
分子量 |
429.3 g/mol |
IUPAC名 |
N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H17ClN4O2.ClH/c1-12(27)23-14-4-6-15(7-5-14)24-20-16-8-3-13(22)11-18(16)25-17-9-10-19(28-2)26-21(17)20;/h3-11H,1-2H3,(H,23,27)(H,24,25);1H |
InChIキー |
JTDLVYJAOUVWHB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC4=C2C=CC(=C4)Cl)C=CC(=N3)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


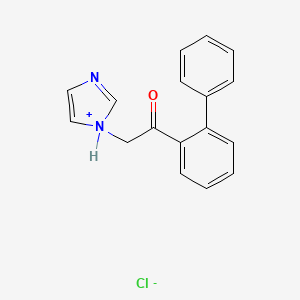
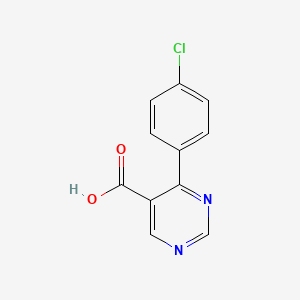

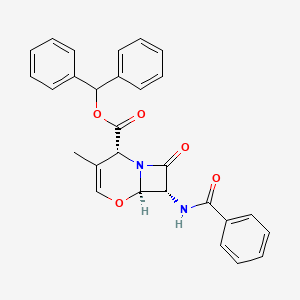
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)


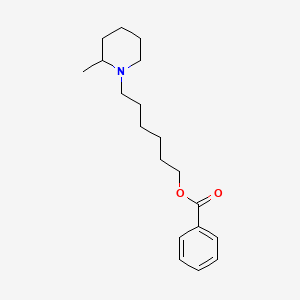
![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
